10-Debc hydrochloride

Description

Properties

IUPAC Name |

4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKSJUIYYCQZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587887 | |

| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201788-90-1 | |

| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 10-Debc Hydrochloride in Research

A selective inhibitor of Akt/PKB for studying cellular signaling pathways.

This guide provides an in-depth overview of 10-Debc hydrochloride for researchers, scientists, and drug development professionals. Contrary to some potential misconceptions, 10-Debc hydrochloride is not recognized in scientific literature as an inhibitor of the Epithelial Sodium Channel (ENaC). Instead, it is a well-characterized, potent, and selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). This document will detail its mechanism of action, summarize key quantitative data, provide experimental protocols for its use in research, and visualize relevant biological pathways and workflows.

Core Mechanism of Action

10-Debc hydrochloride exerts its effects by selectively inhibiting the Akt/PKB signaling pathway. This pathway is a critical downstream effector of phosphoinositide 3-kinase (PI3K) and is central to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.

The primary mechanism of inhibition involves the suppression of Insulin-like Growth Factor-1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt. By preventing the phosphorylation of Akt, 10-Debc hydrochloride effectively blocks the downstream signaling cascade. This leads to the reduced activity of key Akt substrates such as mTOR (mammalian target of rapamycin), p70 S6 kinase, and the S6 ribosomal protein. A significant outcome of this inhibition is the induction of apoptosis (programmed cell death) in various cancer cell lines. Notably, 10-Debc hydrochloride demonstrates high selectivity for Akt, showing no significant activity against other related kinases like PDK1, SGK1, or PI 3-kinase.

Quantitative Data Summary

The following table summarizes the key quantitative data for 10-Debc hydrochloride based on published research findings.

| Parameter | Value | Cell Line/System | Reference |

| Akt Inhibition | |||

| IC50 for Akt Inhibition | 1.28 µM | Not specified | |

| Complete inhibition of IGF-1-stimulated Akt phosphorylation | 2.5 µM | Rhabdomyosarcoma cells | |

| Inhibition of Akt phosphorylation | ~40% at an unspecified concentration | Brown Adipose Tissue (BAT) explants | |

| Cell Growth Inhibition | |||

| IC50 for cell growth | ~ 2-6 µM | Rhabdomyosarcoma cells | |

| Anti-mycobacterial Activity | |||

| IC50 against M. tuberculosis (whole-cell assay) | 12.8 µM | M. tuberculosis | |

| IC50 for inhibiting M. tuberculosis replication in iMACs | 1.5 µM | Intracellular M. tuberculosis in human embryonic cell-derived macrophages |

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by 10-Debc hydrochloride.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 10-Debc hydrochloride.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 10-Debc hydrochloride.

Assessment of Akt Phosphorylation by Western Blot

This protocol describes how to measure the inhibitory effect of 10-Debc hydrochloride on Akt phosphorylation in a cancer cell line (e.g., U251 glioblastoma cells).

a. Cell Culture and Treatment:

-

Culture U251 cells in RPMI 1640 medium supplemented with 5% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution at 37°C in a 5% CO2 incubator.

-

Seed 1 x 10^6 cells in 60 mm Petri dishes and allow them to adhere for 24 hours.

-

Prepare a stock solution of 10-Debc hydrochloride in sterile water or DMSO.

-

Pre-treat the cells with 10-Debc hydrochloride at the desired concentration (e.g., a range of 1-10 µM) for 30 minutes to 1 hour.

-

If studying growth factor-stimulated phosphorylation, starve the cells in serum-free medium for 4-6 hours before treatment, and then stimulate with a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes in the presence or absence of the inhibitor.

b. Protein Extraction:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein and determine the protein concentration using a BCA or Bradford assay.

c. Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Akt as a loading control. An antibody for a housekeeping protein like GAPDH or β-actin should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of 10-Debc hydrochloride on the viability of cancer cells.

a. Cell Seeding and Treatment:

-

Seed 1 x 10^4 U251 cells per well in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with a range of concentrations of 10-Debc hydrochloride (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., water or DMSO).

b. MTT Assay:

-

After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

c. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of 10-Debc hydrochloride on a cancer cell line.

Caption: A typical experimental workflow for studying 10-Debc hydrochloride.

10-Debc Hydrochloride: A Technical Guide to its Interaction with the Akt/PKB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of the Akt/PKB signaling pathway and the inhibitory effects of 10-Debc hydrochloride. This document provides a comprehensive overview of the pathway's mechanism, the specific action of 10-Debc hydrochloride, quantitative data on its efficacy, and detailed protocols for relevant experimental procedures.

The Akt/PKB Signaling Pathway: A Central Regulator of Cellular Processes

The Akt, also known as Protein Kinase B (PKB), signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions essential for normal physiology and often dysregulated in disease, particularly in cancer.[1][2] This pathway is a key mediator of signals from growth factors, cytokines, and other extracellular stimuli, translating them into cellular responses such as proliferation, growth, survival, and metabolism.[1]

The canonical activation of the Akt pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[1] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt to the membrane facilitates its phosphorylation at two key residues: threonine 308 (T308) by PDK1 and serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2).[3] Full activation of Akt requires phosphorylation at both sites.

Once activated, Akt translocates from the plasma membrane to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating their activity.[2] Key downstream effectors of Akt include:

-

mTORC1: Akt can activate mTORC1, a central regulator of cell growth and protein synthesis.

-

GSK3β: Glycogen synthase kinase 3 beta is inactivated by Akt phosphorylation, leading to the promotion of cell survival and proliferation.

-

FoxO transcription factors: Akt-mediated phosphorylation of Forkhead box O (FoxO) transcription factors leads to their exclusion from the nucleus, thereby inhibiting the expression of genes involved in apoptosis and cell cycle arrest.

-

Bad: Phosphorylation of the pro-apoptotic protein Bad by Akt inhibits its function, promoting cell survival.

-

MDM2: Akt can phosphorylate MDM2, leading to the degradation of the tumor suppressor p53.

The PI3K/Akt pathway is tightly regulated by phosphatases, most notably the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity and dampening Akt signaling.[1]

10-Debc Hydrochloride: A Selective Inhibitor of Akt/PKB

10-Debc hydrochloride, also known as Akt Inhibitor X, is a cell-permeable phenoxazine derivative that acts as a selective inhibitor of the Akt/PKB signaling pathway.[4][5] It exerts its inhibitory effect by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[4] This inhibition of Akt phosphorylation directly correlates with the suppression of downstream targets, including mTOR, p70S6 kinase, and S6 ribosomal protein.[4][5] A key feature of 10-Debc hydrochloride is its selectivity; it shows no significant activity against upstream kinases such as PDK1 or PI3K, nor against the related kinase SGK1.[5][6]

The primary mechanism of action of 10-Debc hydrochloride is the inhibition of Akt phosphorylation, which is a crucial step for its activation. By preventing this phosphorylation, 10-Debc hydrochloride effectively blocks the downstream signaling cascade, leading to the induction of apoptosis and inhibition of cell growth in various cancer cell lines.[5][6]

Quantitative Data on 10-Debc Hydrochloride Efficacy

The inhibitory activity of 10-Debc hydrochloride has been quantified in various studies, demonstrating its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a biological activity by 50%, can vary depending on the cell line and the specific assay used.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 for Cell Growth Inhibition | Rhabdomyosarcoma cells | ~ 2-6 µM | [5][6] |

| Complete Inhibition of IGF-1-stimulated Akt Phosphorylation | Not specified | 2.5 µM | [5][6] |

| IC50 for Akt Inhibition | Not specified | ~ 48 µM | [7] |

| IC50 for Pim-1 Kinase Inhibition | Not specified | 1.28 µM | [8] |

| Inhibition of Akt Ser473 Phosphorylation | BAT explants | ~40% inhibition | [7] |

Note: The variability in reported IC50 values highlights the importance of determining this parameter for each specific cell line and experimental condition.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[9]

-

MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)[9]

-

96-well plates

-

Cell culture medium

-

10-Debc hydrochloride stock solution (dissolved in an appropriate solvent like DMSO or water)[10]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

-

Drug Treatment: Prepare serial dilutions of 10-Debc hydrochloride in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor) and a no-treatment control.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.[11]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of 10-Debc hydrochloride relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Analysis of Akt Phosphorylation: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. To assess the effect of 10-Debc hydrochloride on Akt signaling, the phosphorylation status of Akt at Ser473 and Thr308 is commonly analyzed using phospho-specific antibodies.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and an antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Plate cells and treat with 10-Debc hydrochloride at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To analyze total Akt levels and a loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the respective antibodies.

-

Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Akt/PKB signaling pathway.

Mechanism of Action of 10-Debc Hydrochloride

Caption: Mechanism of 10-Debc hydrochloride.

Experimental Workflow for IC50 Determination

Caption: Workflow for IC50 determination.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. bosterbio.com [bosterbio.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. medkoo.com [medkoo.com]

- 5. 10-DEBC hydrochloride | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]

- 6. 10-DEBC hydrochloride (2558) by Tocris, Part of Bio-Techne [bio-techne.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. 10-DEBC hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

In-Depth Technical Guide to 10-Debc Hydrochloride: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Debc hydrochloride is a synthetic, cell-permeable phenoxazine derivative that has garnered significant interest in the scientific community for its potent and selective inhibitory activity against the serine/threonine kinase Akt (also known as Protein Kinase B). This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of 10-Debc hydrochloride. Detailed experimental protocols for its synthesis, the assessment of its impact on Akt signaling, and the evaluation of its effects on cell viability are presented. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and practical application in research settings.

Chemical Properties and Structure

10-Debc hydrochloride, also known as Akt Inhibitor X, is chemically described as 2-chloro-N,N-diethyl-10H-phenoxazine-10-butanamine, monohydrochloride. Its structure is characterized by a tricyclic phenoxazine core, substituted with a chlorine atom and a diethylaminobutyl side chain at the N10 position. The hydrochloride salt form enhances its solubility in aqueous solutions.

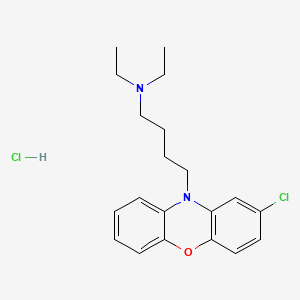

Chemical Structure

The chemical structure of 10-Debc hydrochloride is depicted below:

Figure 1. 2D Chemical Structure of 10-Debc hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of 10-Debc hydrochloride is provided in the table below for easy reference.

| Property | Value |

| IUPAC Name | 2-chloro-N,N-diethyl-10H-phenoxazine-10-butanamine;hydrochloride |

| Synonyms | Akt Inhibitor X, 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride |

| CAS Number | 925681-41-0 (HCl salt) |

| Molecular Formula | C₂₀H₂₆Cl₂N₂O |

| Molecular Weight | 381.34 g/mol |

| Appearance | Crystalline solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[1] |

| Storage | Desiccate at +4°C for short-term storage. |

Mechanism of Action and Biological Activity

10-Debc hydrochloride is a selective inhibitor of Akt/PKB.[1] It exerts its biological effects by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[2] The inhibition of Akt phosphorylation by 10-Debc hydrochloride has been shown to correlate strongly with the inhibition of downstream targets, including mTOR, p70S6 kinase, and S6 ribosomal protein.[2] This blockade of the Akt signaling pathway ultimately leads to an increase in apoptosis.[2]

The Akt Signaling Pathway

The Akt signaling pathway is a crucial regulator of a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various diseases, most notably in cancer. 10-Debc hydrochloride's inhibitory action on this pathway makes it a valuable tool for studying these processes and a potential therapeutic agent.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 10-Debc hydrochloride.

Synthesis of 10-Debc Hydrochloride

The synthesis of 2-chloro-N,N-diethyl-10H-phenoxazine-10-butanamine, the free base of 10-Debc hydrochloride, can be achieved through the N-alkylation of 2-chlorophenoxazine. While the specific, detailed protocol from the primary literature by Thimmaiah et al. (2005) could not be exhaustively retrieved, a general synthetic scheme based on established phenoxazine chemistry is presented below. This should be regarded as a representative synthesis and may require optimization.

Step 1: Synthesis of 2-Chlorophenoxazine

2-Chlorophenoxazine can be synthesized via the condensation of 2-aminophenol with 2-chloro-1,3-dinitrobenzene, followed by reduction and cyclization. A common method involves the reaction of 2-aminophenol with a suitable chlorinated aromatic compound.

Step 2: N-Alkylation of 2-Chlorophenoxazine

The final step involves the alkylation of the secondary amine at the N10 position of the phenoxazine ring with a suitable alkylating agent, such as 1-bromo-4-(diethylamino)butane.

Disclaimer: This is a generalized synthetic scheme. For detailed experimental conditions, including reaction times, temperatures, solvents, and purification methods, it is imperative to consult the primary literature, specifically Thimmaiah et al., J. Biol. Chem. 2005; 280(36):31924-35.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the assessment of Akt phosphorylation in response to treatment with 10-Debc hydrochloride.

Materials:

-

Cell culture reagents

-

10-Debc hydrochloride stock solution (in DMSO or water)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of 10-Debc hydrochloride for the desired time. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

10-Debc hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 10-Debc hydrochloride. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

10-Debc hydrochloride is a well-characterized, potent, and selective inhibitor of the Akt signaling pathway. Its defined chemical structure and properties, coupled with its specific mechanism of action, make it an invaluable research tool for investigating the multifaceted roles of Akt in cellular physiology and pathology. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize 10-Debc hydrochloride in their studies. Further exploration of this and similar compounds may pave the way for the development of novel therapeutic strategies for diseases driven by aberrant Akt signaling.

References

An In-Depth Technical Guide to 10-Debc Hydrochloride (CAS: 925681-41-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Debc hydrochloride (CAS: 925681-41-0) is a potent and selective, cell-permeable inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). By targeting a critical node in cellular signaling, 10-Debc hydrochloride has emerged as a valuable tool for investigating the intricate roles of the PI3K/Akt/mTOR pathway in various physiological and pathological processes. This document provides a comprehensive technical overview of 10-Debc hydrochloride, including its mechanism of action, physicochemical properties, and applications in cancer research and infectious diseases. Detailed experimental protocols and data are presented to facilitate its use in a laboratory setting.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human diseases, most notably cancer. Akt, a key component of this pathway, phosphorylates a wide array of downstream substrates, thereby promoting cell survival and inhibiting apoptosis. The development of selective Akt inhibitors is therefore of significant interest for both basic research and therapeutic applications.

10-Debc hydrochloride, a phenoxazine derivative, has been identified as a selective inhibitor of Akt. It has been shown to suppress the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt, leading to the inhibition of downstream effectors such as mTOR and p70 S6 kinase (p70S6K).[1][2][3] This inhibitory activity translates into the induction of apoptosis in cancer cell lines and demonstrates potential as an anti-infective agent, particularly against Mycobacterium abscessus. This guide aims to consolidate the available technical information on 10-Debc hydrochloride to support its application in research and drug development.

Physicochemical Properties and Formulation

A clear understanding of the physicochemical properties of 10-Debc hydrochloride is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 925681-41-0 | [1][4][5] |

| Molecular Formula | C₂₀H₂₆Cl₂N₂O | [2][4] |

| Molecular Weight | 381.34 g/mol | [1][2][4] |

| Appearance | Solid | [4] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in water and DMSO | [1] |

| Storage | Desiccate at +4°C | [1] |

| Chemical Name | 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [1][6] |

Mechanism of Action: The Akt/mTOR Signaling Pathway

10-Debc hydrochloride exerts its biological effects through the selective inhibition of Akt. Upon stimulation by growth factors like IGF-1, Akt is phosphorylated and activated, subsequently phosphorylating a multitude of downstream targets. 10-Debc hydrochloride intervenes by preventing this initial activation step.[1][2]

The inhibition of Akt by 10-Debc hydrochloride leads to the suppression of the downstream mTOR and p70S6K signaling cascade.[1][2] This pathway is crucial for protein synthesis and cell growth. The disruption of this signaling axis ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in susceptible cell types.[1][3]

Quantitative Data

The biological activity of 10-Debc hydrochloride has been quantified in various assays, demonstrating its potency and selectivity.

| Parameter | Value | Cell Line / System | Reference(s) |

| IC₅₀ (Akt Inhibition) | 1.28 µM | Moloney murine leukemia virus (Pim) kinase-1 | [4][7] |

| IC₅₀ (Cell Growth) | ~ 2-6 µM | Rhabdomyosarcoma cells | [1][3] |

| Complete Akt Inhibition | 2.5 µM | IGF-1-stimulated cells | [1][3] |

| IC₅₀ (Mtb Growth) | 12.8 µM | Mycobacterium tuberculosis (whole-cell assay) | [4] |

| IC₅₀ (Intracellular Mtb) | 1.5 µM | Mycobacterium tuberculosis in iMACs | [4] |

| IC₅₀ (M. abscessus) | 1.69 to 2.63 µg/mL | Clinical isolates of M. abscessus | |

| MIC₉₀ (M. abscessus) | 2.38 to 4.77 µg/mL | Clinical isolates of M. abscessus |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 10-Debc hydrochloride.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of 10-Debc hydrochloride on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

References

- 1. 10-DEBC Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 10-DEBC Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 10-DEBC hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 6. 10-DEBC Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus [ouci.dntb.gov.ua]

- 7. caymanchem.com [caymanchem.com]

The Discovery and Developmental Saga of Capivasertib: An AKT Inhibitor

An In-depth Technical Guide on the Core Science and History of Capivasertib (AZD5363)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Capivasertib (formerly known as AZD5363), a potent and selective pan-AKT inhibitor. The document details the preclinical and clinical development of this compound, presenting key quantitative data in structured tables, outlining detailed experimental protocols for its characterization, and visualizing critical pathways and processes through diagrams.

Executive Summary

Capivasertib is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). Developed by AstraZeneca, in collaboration with Astex and The Institute of Cancer Research, it represents a significant advancement in targeted cancer therapy.[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, and its aberrant activation is implicated in tumor cell proliferation, survival, and resistance to therapy.[3][4] Capivasertib was designed to counteract this hyperactivation, and it has shown considerable promise in clinical trials, particularly in breast cancer.[5][6] In November 2023, the U.S. Food and Drug Administration (FDA) approved Capivasertib, under the brand name Truqap, for use in combination with fulvestrant for certain types of advanced breast cancer.[7][8]

Discovery and History

The journey of Capivasertib began with a fragment-based drug design approach, a collaboration initiated by researchers at The Institute of Cancer Research (ICR).[1] The starting point was a small molecular fragment, 7-azaindole, which was found to bind to the ATP-binding pocket of AKT.[2] Through a process of progressively growing and modifying this fragment, researchers developed more potent and selective compounds.[1]

A significant breakthrough was the creation of the pyrrolopyrimidine compound CCT128930, which demonstrated high selectivity for AKT over other related kinases.[1] Further optimization of this lead compound to improve its pharmacological properties, including oral bioavailability and reduced affinity for the hERG channel, led to the discovery of Capivasertib (AZD5363).[9] This extensive research and development program, spanning approximately two decades, culminated in a compound with a favorable preclinical profile.[2]

The first-in-human clinical trials for Capivasertib commenced in 2010, led by The Royal Marsden and the ICR.[5] These early-phase trials established the safety and a recommended dosing schedule for the drug.[5] Subsequent Phase II and III trials, such as FAKTION and CAPItello-291, provided robust evidence of its efficacy, particularly in combination with endocrine therapies for hormone receptor-positive breast cancer.[8][10][11]

Mechanism of Action

Capivasertib functions as an ATP-competitive inhibitor of all three AKT isoforms.[3][7] In many cancers, mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN lead to the hyperactivation of the PI3K/AKT/mTOR pathway.[3] Activated AKT phosphorylates a multitude of downstream substrates, promoting cell cycle progression, inhibiting apoptosis, and stimulating cell growth. Capivasertib binds to the ATP-binding pocket of AKT, preventing its kinase activity and the subsequent phosphorylation of its downstream targets, thereby blocking the pro-survival signals of this pathway.[4] Preclinical studies have shown that Capivasertib's inhibition of AKT leads to decreased phosphorylation of key downstream effectors like PRAS40, GSK3β, and S6.[12]

Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of Capivasertib.

Quantitative Data Summary

The following tables summarize key quantitative data for Capivasertib from preclinical and clinical studies.

Table 1: In Vitro Potency of Capivasertib

| Target | Assay Type | IC50 | Reference |

| AKT1 | Cell-free kinase assay | 3 nM | [13] |

| AKT2 | Cell-free kinase assay | 8 nM | [13] |

| AKT3 | Cell-free kinase assay | 8 nM | [13] |

| AKT Substrate Phosphorylation | Cellular assay | ~0.3 to 0.8 µM | [12][13] |

Table 2: Clinical Efficacy of Capivasertib in the FAKTION Trial

| Treatment Arm | Endpoint | Result | Reference |

| Capivasertib + Fulvestrant | Progression-Free Survival (PFS) | 10.3 months | [10] |

| Placebo + Fulvestrant | Progression-Free Survival (PFS) | 4.8 months | [10] |

Table 3: Common Adverse Events (Grade ≥3) in Clinical Trials

| Adverse Event | Incidence | Reference |

| Hyperglycemia | 20–24% | [3][14] |

| Diarrhea | 14–17% | [3][14] |

| Maculopapular Rash | 11–16% | [3][14] |

Key Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of Capivasertib are provided below.

In Vitro Kinase Assay (Caliper Mobility Shift Assay)

This assay quantifies the ability of Capivasertib to inhibit the enzymatic activity of AKT isoforms.

-

Reaction Setup: In a microplate, combine active recombinant AKT1, AKT2, or AKT3 (1-3 nM) with a 5-FAM-labeled peptide substrate (1.5 µM).

-

Inhibitor Addition: Add increasing concentrations of Capivasertib or a DMSO vehicle control.

-

Initiation: Start the kinase reaction by adding a solution containing ATP (at the Km for each isoform), 10 mM MgCl2, and 4 mM DTT in a HEPES buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

Termination: Stop the reaction by adding a buffer containing 40 mM EDTA.

-

Analysis: Analyze the plate using a Caliper LabChip device. This instrument uses electrophoresis to separate the phosphorylated peptide product from the non-phosphorylated substrate. The amount of phosphorylated product is quantified by laser-induced fluorescence, allowing for the calculation of IC50 values.[3]

Cell Viability/Proliferation Assay (MTS Assay)

This assay measures the effect of Capivasertib on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the assay period and incubate overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Capivasertib (e.g., 0.003 to 30 µM) or a vehicle control (DMSO) for 72 hours.

-

Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

-

Analysis: Calculate the concentration of Capivasertib that inhibits cell growth by 50% (GI50) by normalizing the data to untreated controls.

Caption: Workflow for a typical MTS-based cell viability assay.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of AKT and its downstream targets, providing a direct measure of the inhibitor's effect on the signaling pathway within cells.

-

Cell Lysis: Treat cultured cancer cells with Capivasertib for a specified time. Then, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-GSK3β) and total proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples.

In Vivo Tumor Xenograft Study

This model assesses the anti-tumor efficacy of Capivasertib in a living organism.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., BT474c) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer Capivasertib orally (e.g., by gavage) at various doses and schedules (e.g., 100-150 mg/kg twice daily).[12] The control group receives the vehicle solution.

-

Monitoring: Measure tumor volumes and mouse body weight regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Caption: Logical progression of Capivasertib's development from discovery to approval.

Conclusion

Capivasertib (AZD5363) is a testament to the success of a structured, mechanism-based drug discovery program. From its origins in fragment-based design to its validation in large-scale clinical trials, its development has been guided by a deep understanding of the PI3K/AKT signaling pathway. The comprehensive preclinical and clinical data package has established Capivasertib as an important therapeutic option for patients with tumors harboring alterations in this pathway. The methodologies outlined in this guide provide a framework for the continued investigation of this and other targeted therapies in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad.com [bio-rad.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Colony Formation [protocols.io]

- 8. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cancer-research-network.com [cancer-research-network.com]

molecular weight and formula of 10-Debc hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Debc hydrochloride is a potent and selective cell-permeable inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). By targeting a critical node in the PI3K/Akt/mTOR signaling pathway, 10-Debc hydrochloride serves as a valuable tool for investigating cellular processes such as proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of 10-Debc hydrochloride, including its chemical properties, mechanism of action, experimental protocols for its use, and its effects on downstream signaling pathways.

Chemical Properties and Molecular Data

10-Debc hydrochloride, also known as Akt Inhibitor X, is a phenoxazine derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₂₅ClN₂O·HCl |

| Molecular Weight | 381.34 g/mol |

| Appearance | Solid |

| CAS Number | 925681-41-0 |

| Purity | ≥98% |

| Solubility | Soluble in water and DMSO (up to 100 mM) |

Mechanism of Action and Biological Activity

10-Debc hydrochloride selectively inhibits the activity of Akt kinase. It has been shown to suppress the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[1] The inhibition of Akt phosphorylation by 10-Debc hydrochloride has a cascading effect on downstream signaling molecules, leading to the suppression of mTOR, p70S6 kinase, and S6 ribosomal protein.[1][2] This compound demonstrates no significant activity against PDK1, SGK1, or PI 3-kinase, highlighting its selectivity for Akt.[2]

The biological consequences of Akt inhibition by 10-Debc hydrochloride include the inhibition of cell growth and the induction of apoptosis.[2]

Quantitative Biological Data

The following table summarizes key quantitative data regarding the biological activity of 10-Debc hydrochloride.

| Parameter | Value | Cell Line/Context |

| Akt Inhibition (complete) | 2.5 µM | IGF-1 stimulated cells |

| Cell Growth Inhibition (IC₅₀) | ~ 2-6 µM | Rhabdomyosarcoma cells |

| Akt Phosphorylation Inhibition (Ser473) | ~40% inhibition | BAT explants |

Signaling Pathway

10-Debc hydrochloride exerts its effects by intervening in the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival. A simplified representation of this pathway and the point of intervention by 10-Debc hydrochloride is provided below.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 10-Debc hydrochloride on Akt.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of 10-Debc hydrochloride.

Cell Viability Assays

4.1.1. MTT Assay

This assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well plate

-

Complete culture medium

-

10-Debc hydrochloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with various concentrations of 10-Debc hydrochloride and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

4.1.2. Crystal Violet Assay

This assay quantifies the number of adherent cells, which is proportional to cell viability.

-

Materials:

-

Cells of interest

-

96-well plate

-

Complete culture medium

-

10-Debc hydrochloride stock solution

-

Crystal violet solution (0.5% in 20% methanol)

-

Methanol

-

PBS (Phosphate-Buffered Saline)

-

Microplate reader

-

-

Procedure:

-

Seed and treat cells as described in the MTT assay protocol.

-

After the treatment period, gently wash the cells with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.

-

Remove the methanol and add 50 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.

-

Wash the plate thoroughly with water to remove excess stain and allow it to air dry.

-

Add 200 µL of methanol to each well to solubilize the stain.

-

Measure the absorbance at 570 nm.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Materials:

-

Cells of interest

-

6-well plate

-

Complete culture medium

-

10-Debc hydrochloride stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with 10-Debc hydrochloride for the desired time.

-

Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Western Blotting for Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt and its downstream targets.

-

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with 10-Debc hydrochloride.

-

Lyse the cells and determine the protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vitro Akt Kinase Assay

This assay directly measures the enzymatic activity of Akt.

-

Materials:

-

Immunoprecipitated Akt or recombinant Akt protein

-

GSK-3 fusion protein (as a substrate)

-

Kinase buffer

-

ATP

-

10-Debc hydrochloride

-

SDS-PAGE gels and Western blotting reagents

-

Anti-phospho-GSK-3α/β (Ser21/9) antibody

-

-

Procedure:

-

Immunoprecipitate Akt from cell lysates or use purified recombinant Akt.

-

Resuspend the immunoprecipitated beads or dilute the recombinant Akt in kinase buffer.

-

Add the GSK-3 substrate and ATP. For the experimental condition, pre-incubate the kinase with 10-Debc hydrochloride before adding the substrate and ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the phosphorylation of GSK-3 by Western blotting using a phospho-specific antibody.

-

Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the efficacy of 10-Debc hydrochloride as an anti-cancer agent.

Caption: A logical workflow for investigating the effects of 10-Debc hydrochloride on cancer cells.

Conclusion

10-Debc hydrochloride is a well-characterized, selective inhibitor of Akt, making it an indispensable research tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway. Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines underscores its potential as a lead compound for further drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize 10-Debc hydrochloride in their studies.

References

A Comprehensive Technical Guide to 10-Debc Hydrochloride: Safety, Handling, and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safety, handling, and experimental application of 10-Debc hydrochloride. The content is structured to offer clear, actionable guidance for laboratory and research settings, with a focus on safety protocols, experimental design, and data interpretation.

Chemical and Physical Properties

10-Debc hydrochloride is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2] It functions as a cell-permeable phenoxazine derivative that suppresses the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[3]

| Property | Value | Source |

| Synonyms | Akt Inhibitor X, 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [1] |

| Molecular Formula | C₂₀H₂₅ClN₂O·HCl | |

| Molecular Weight | 381.34 g/mol | |

| CAS Number | 925681-41-0 | |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in water and DMSO |

Safety and Handling

While 10-Debc hydrochloride is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) and the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care as the toxicological properties have not been thoroughly investigated.[4] Multiple safety data sheets (SDS) indicate that it is a substance with unknown acute toxicity.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate safety glasses.[5]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Wear a lab coat or other protective clothing.[5]

-

Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended, especially when handling the solid form to avoid dust formation.[5]

Handling and Storage

-

Handling: Avoid inhalation, and contact with eyes, skin, and clothing.[5] Handle in accordance with good industrial hygiene and safety practices.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] For long-term storage, it is recommended to desiccate at +4°C. Protect from moisture.[6] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.

First Aid Measures

-

Inhalation: Move the person to fresh air.[4]

-

Skin Contact: Wash off with soap and plenty of water.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[4]

Spill and Disposal

-

Spill: Cover the spillage with a suitable absorbent material.[5] Sweep up the material, place it in an appropriate container, and hold it for proper disposal.[5][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Mechanism of Action and Biological Activity

10-Debc hydrochloride is a selective inhibitor of Akt/PKB.[1] It prevents the IGF-1-stimulated phosphorylation and activation of Akt, with complete inhibition observed at 2.5 μM.[1] This inhibition suppresses the downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein.[1] Notably, it shows no activity at PDK1, SGK1, or PI 3-kinase.[1] The inhibition of the Akt signaling pathway by 10-Debc hydrochloride leads to the inhibition of cell growth and the induction of apoptosis in various cancer cell lines.[1]

Signaling Pathway

Caption: IGF-1/Akt signaling pathway and the inhibitory action of 10-Debc hydrochloride.

Experimental Protocols

The following are representative protocols for common assays involving 10-Debc hydrochloride, based on methodologies described in published research.

Preparation of Stock Solutions

A 10 mM stock solution is commonly used for in vitro experiments.

Materials:

-

10-Debc hydrochloride powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the required amount of 10-Debc hydrochloride. For a 10 mM stock solution, this would be 3.8134 mg per 1 mL of DMSO.

-

Add the appropriate volume of DMSO to the powder.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of 10-Debc hydrochloride on cell viability.[7]

Materials:

-

Cells of interest (e.g., U251 glioblastoma cells)

-

Complete cell culture medium

-

10-Debc hydrochloride stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]

-

Prepare serial dilutions of 10-Debc hydrochloride in complete culture medium from the stock solution.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of 10-Debc hydrochloride. Include a vehicle control (DMSO at the same final concentration as the highest 10-Debc hydrochloride treatment).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol outlines a general method for detecting apoptosis induced by 10-Debc hydrochloride.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

10-Debc hydrochloride stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of 10-Debc hydrochloride for the specified time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Quantitative Data

The following tables summarize key quantitative data for 10-Debc hydrochloride from various studies.

Inhibitory Concentrations

| Parameter | Cell Line | Value | Source |

| IC₅₀ (Akt inhibition) | - | 1.28 µM | MedChemExpress |

| IC₅₀ (Cell Growth) | Rhabdomyosarcoma cells | ~2-6 µM | |

| IC₅₀ (Mtb growth) | M. tuberculosis (whole-cell) | 12.8 µM | MedChemExpress |

| IC₅₀ (Mtb replication) | M. tuberculosis (in iMACs) | 1.5 µM | MedChemExpress |

Experimental Concentrations

| Application | Cell Line | Concentration | Source |

| Akt Inhibition | - | 2.5 µM (complete inhibition) | [1] |

| Cytoprotection Abrogation | U251 | 10 µM | [8] |

| Autophagy Induction | U251 | 20 µM | [9] |

| Viability Assessment | MRC5 (human lung fibroblasts) | 5-20 µM (minimal effect) | [7] |

Experimental Workflows and Logical Relationships

General Experimental Workflow for In Vitro Studies

Caption: A generalized workflow for in vitro experiments using 10-Debc hydrochloride.

This guide is intended for research purposes only and should not be used for human or veterinary applications.[4] Always refer to the specific Safety Data Sheet provided by your supplier for the most accurate and up-to-date information.

References

- 1. 10-DEBC hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 2. apexbt.com [apexbt.com]

- 3. glpbio.com [glpbio.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Pharmacological Akt and JNK Kinase Inhibitors 10-DEBC and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. tandfonline.com [tandfonline.com]

Unraveling the Cellular Mechanisms of 10-Debc Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Debc hydrochloride, a cell-permeable phenoxazine derivative, has emerged as a significant tool in cellular biology and drug discovery. This technical guide provides an in-depth exploration of its primary cellular targets, detailing its mechanism of action and impact on key signaling pathways. Quantitative data on its inhibitory activities are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visual representations of signaling cascades and experimental workflows are included to offer a comprehensive understanding of the scientific data.

Core Cellular Target: The Akt/PKB Signaling Pathway

The principal cellular target of 10-Debc hydrochloride is Akt , also known as Protein Kinase B (PKB), a crucial serine/threonine kinase.[1][2][3] Akt plays a pivotal role in regulating a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. 10-Debc hydrochloride functions as a selective inhibitor of Akt, thereby modulating these fundamental cellular activities.[1][2][4]

Mechanism of Action

10-Debc hydrochloride exerts its inhibitory effect by preventing the phosphorylation and subsequent activation of Akt.[2] Specifically, it has been shown to inhibit the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[2][5] This inhibition has a cascading effect on downstream signaling molecules that are normally activated by Akt.

The key downstream effectors of the Akt pathway that are suppressed by 10-Debc hydrochloride include:

-

mTOR (mammalian Target of Rapamycin): A central regulator of cell growth and proliferation.[2][5]

-

p70 S6 Kinase (p70S6K): A kinase that plays a critical role in protein synthesis.[2][5]

-

S6 Ribosomal Protein: A component of the ribosome, its phosphorylation is essential for protein translation.[2][5]

By inhibiting Akt, 10-Debc hydrochloride effectively dismantles this pro-survival signaling cascade, leading to the induction of apoptosis (programmed cell death) and inhibition of cell growth in various cancer cell lines, such as rhabdomyosarcoma and glioblastoma.[2][6]

Selectivity

Notably, 10-Debc hydrochloride demonstrates selectivity for Akt. Studies have shown that it does not exhibit inhibitory activity against other related kinases such as PDK1 (Phosphoinositide-dependent kinase 1), SGK1 (Serum/glucocorticoid-regulated kinase 1), or PI3K (Phosphoinositide 3-kinase), highlighting its specificity as a research tool.[2]

Quantitative Data Summary

The inhibitory potency of 10-Debc hydrochloride has been quantified in various studies. The following tables summarize the key IC50 values and effective concentrations.

| Target/Process | IC50 Value | Cell Line/System | Reference |

| Akt Inhibition | ~48 µM | Not specified | [1] |

| Akt Inhibition | 1.28 µM | Not specified | [4] |

| Cell Growth Inhibition | ~2-6 µM | Rhabdomyosarcoma cells | [2] |

| Mycobacterium tuberculosis (Mtb) Growth | 12.8 µM | Whole-cell assay | [4] |

| Intracellular Mtb Replication | 1.5 µM | iMACs (human embryonic cell-derived macrophages) | [4] |

| Mycobacterium abscessus (lux) Growth | 3.48 µg/mL | Dual read assay | [3] |

Table 1: Summary of IC50 values for 10-Debc hydrochloride.

| Effect | Concentration | Cell Line/System | Observations | Reference |

| Complete Akt Inhibition | 2.5 µM | Not specified | Complete inhibition of IGF-1-stimulated Akt phosphorylation. | [2] |

| Abrogation of Metformin's Cytoprotective Effect | 10 µM | U251 glioblastoma cells | Neutralized the anti-apoptotic activity of metformin when used with cisplatin. | [1] |

| Inhibition of Akt Ser473 Phosphorylation | Not specified | BAT explants | ~40% inhibition. | [1] |

Table 2: Effective concentrations of 10-Debc hydrochloride for specific cellular effects.

Signaling Pathways and Experimental Workflows

The IGF-1/Akt Signaling Pathway and Inhibition by 10-Debc Hydrochloride

The following diagram illustrates the canonical IGF-1/Akt signaling pathway and the point of intervention for 10-Debc hydrochloride.

Caption: IGF-1/Akt signaling pathway and the inhibitory action of 10-Debc hydrochloride.

General Experimental Workflow for Assessing 10-Debc Hydrochloride Activity

The diagram below outlines a typical experimental workflow to characterize the effects of 10-Debc hydrochloride on a cancer cell line.

Caption: A general experimental workflow for evaluating the cellular effects of 10-Debc hydrochloride.

Detailed Experimental Protocols

The following are standard methodologies for key experiments cited in the literature on 10-Debc hydrochloride.

In Vitro Akt Kinase Assay

This protocol provides a framework for assessing the direct inhibitory effect of 10-Debc hydrochloride on Akt kinase activity.

Materials:

-

Recombinant active Akt kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution

-

Akt substrate (e.g., GSK-3α/β peptide)

-

10-Debc hydrochloride stock solution (in DMSO or water)

-

Microplate (e.g., 96-well)

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Prepare a serial dilution of 10-Debc hydrochloride in kinase buffer.

-

In a 96-well plate, add the kinase buffer, the Akt substrate, and the diluted 10-Debc hydrochloride (or vehicle control).

-

Add the recombinant Akt kinase to each well to initiate the reaction, except for the "no enzyme" control wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Add ATP to each well to start the kinase reaction.

-

Incubate the plate at 30°C for a further 60 minutes.

-

Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., U251 glioblastoma cells)

-

Complete cell culture medium

-

10-Debc hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 10-Debc hydrochloride for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the treatment period, add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Akt Pathway Phosphorylation

This technique is used to detect changes in the phosphorylation status of Akt and its downstream targets.

Materials:

-

Cells treated with 10-Debc hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment with 10-Debc hydrochloride, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

The band intensity can be quantified to determine the relative levels of protein phosphorylation.

Additional Cellular Effects

Beyond its primary role as an Akt inhibitor in cancer cells, 10-Debc hydrochloride has shown other biological activities:

-

Anti-mycobacterial Activity: It inhibits the growth of Mycobacterium tuberculosis and Mycobacterium abscessus, including drug-resistant strains.[3][4] The activation of the Akt1 signaling pathway is known to promote the intracellular survival of mycobacteria, suggesting that the inhibitory effect of 10-Debc hydrochloride on Akt contributes to its anti-mycobacterial properties.[3]

-

Modulation of Autophagy: In glioblastoma cells, 10-Debc hydrochloride has been shown to potentiate cytotoxic autophagy, particularly when used in combination with other agents.[6] This is consistent with the role of the PI3K/Akt pathway as a negative regulator of autophagy.[6]

Conclusion

10-Debc hydrochloride is a potent and selective inhibitor of the Akt/PKB signaling pathway. Its ability to suppress the phosphorylation of Akt and its downstream effectors makes it a valuable tool for studying the roles of this pathway in cell survival, proliferation, and metabolism. The quantitative data on its inhibitory activity, coupled with the detailed experimental protocols, provide a solid foundation for researchers to explore its therapeutic potential in cancer and infectious diseases. The provided diagrams offer a clear visualization of its mechanism of action and its application in experimental settings. As research continues, a deeper understanding of the multifaceted cellular impacts of 10-Debc hydrochloride will undoubtedly emerge.

References

- 1. apexbt.com [apexbt.com]

- 2. 10-DEBC hydrochloride (2558) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Pharmacological Akt and JNK Kinase Inhibitors 10-DEBC and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 10-Debc Hydrochloride for Cell Culture

Introduction